molecular formula C19H19N3O2 B6346948 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354940-57-0

4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No. B6346948
CAS RN: 1354940-57-0
M. Wt: 321.4 g/mol
InChI Key: DCNSHUQZVMBCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (DMMP) is a synthetic compound that has been investigated for its potential applications in scientific research. DMMP has been studied for its ability to modulate biological systems in a variety of ways, including its ability to interact with proteins, enzymes, and receptors. This compound has been used to study the effects of cellular signaling pathways, as well as to investigate the effects of drugs on biological systems.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been used in scientific research for a variety of purposes. It has been used to study the effects of drugs on biological systems, as well as to investigate the effects of cellular signaling pathways. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been studied for its potential to modulate protein-protein and enzyme-receptor interactions.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can interact with proteins, enzymes, and receptors in a variety of ways. 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to modulate protein-protein interactions, as well as to interact with certain enzymes and receptors.
Biochemical and Physiological Effects
4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been studied for its potential to modulate biochemical and physiological processes. It has been shown to modulate protein-protein interactions, as well as to interact with certain enzymes and receptors. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been studied for its potential to modulate cellular signaling pathways, as well as to affect the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to modulate protein-protein and enzyme-receptor interactions, which makes it useful for studying the effects of drugs on biological systems. However, 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not suitable for use in humans, and its effects on humans are not yet fully understood.

Future Directions

There are several potential future directions for research into 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine. It could be used to study the effects of drugs on biological systems, as well as to investigate the effects of cellular signaling pathways. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine could be studied for its potential to modulate protein-protein and enzyme-receptor interactions. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine could be used to study the effects of drugs on biochemical and physiological processes, as well as to investigate the effects of drugs on the activity of certain enzymes. Finally, 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine could be used to study the effects of drugs on the development and progression of certain diseases.

Synthesis Methods

4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is synthesized by a two-step process, beginning with the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of piperidine. This reaction yields 4-methoxy-2,4-dimethylpyrimidine, which is then reacted with 4-methylbenzaldehyde in the presence of acetic acid and anhydrous aluminium chloride. This yields the desired product, 4-(2,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-4-6-13(7-5-12)16-11-17(22-19(20)21-16)15-9-8-14(23-2)10-18(15)24-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNSHUQZVMBCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

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